molecular formula C7H7NO3 B577507 3-Methyl-d3-4-nitrophenol-2,5,6-d3 CAS No. 1219803-89-0

3-Methyl-d3-4-nitrophenol-2,5,6-d3

Cat. No.: B577507
CAS No.: 1219803-89-0
M. Wt: 159.174
InChI Key: PIIZYNQECPTVEO-RLTMCGQMSA-N
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Description

3-Methyl-d3-4-nitrophenol-2,5,6-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and environmental analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-d3-4-nitrophenol-2,5,6-d3 typically involves the introduction of deuterium atoms into the molecular structure of 3-Methyl-4-nitrophenol. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are designed to produce high-purity deuterated compounds efficiently. The production methods may include the use of specialized catalysts and reactors to facilitate the deuteration reactions under optimal conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-d3-4-nitrophenol-2,5,6-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-d3-4-nitrophenol-2,5,6-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and metabolic processes. The compound’s effects are often studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Properties

IUPAC Name

2,3,6-trideuterio-4-nitro-5-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3/i1D3,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIZYNQECPTVEO-RLTMCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])C([2H])([2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-89-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219803-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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